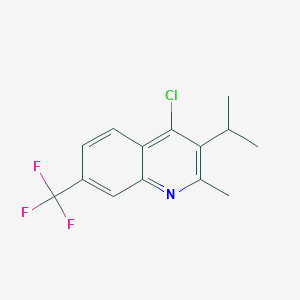

4-Chloro-3-isopropyl-2-methyl-7-(trifluoromethyl)quinoline

Description

4-Chloro-3-isopropyl-2-methyl-7-(trifluoromethyl)quinoline (CAS: 1708371-37-2) is a halogenated quinoline derivative with a molecular formula of C₁₄H₁₂ClF₃N and a molecular weight of 286.7 g/mol . Its structure features a quinoline backbone substituted with chloro (Cl), isopropyl (C₃H₇), methyl (CH₃), and trifluoromethyl (CF₃) groups at positions 4, 3, 2, and 7, respectively.

The compound is synthesized via multi-step reactions involving esterification and halogenation, yielding 80–88% purity after column chromatography and HPLC validation . Its trifluoromethyl group is a critical pharmacophore, often associated with improved metabolic stability and binding affinity in medicinal chemistry applications .

Properties

Molecular Formula |

C14H13ClF3N |

|---|---|

Molecular Weight |

287.71 g/mol |

IUPAC Name |

4-chloro-2-methyl-3-propan-2-yl-7-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C14H13ClF3N/c1-7(2)12-8(3)19-11-6-9(14(16,17)18)4-5-10(11)13(12)15/h4-7H,1-3H3 |

InChI Key |

LEQGFMDXQCAKOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2C=CC(=CC2=N1)C(F)(F)F)Cl)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-isopropyl-2-methyl-7-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-isopropyl-2-methyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed to modify the quinoline ring or the substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

4-Chloro-3-isopropyl-2-methyl-7-(trifluoromethyl)quinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It finds applications in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-isopropyl-2-methyl-7-(trifluoromethyl)quinoline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the biological context and the intended application. For instance, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Key Observations :

Antitumor Activity

Antibiotic and Fluorescent Probes

- 4-Chloro-7-trifluoromethylquinoline (CAS: 346-55-4) is used in fluorescent probes due to its stable fluorophore properties .

- Derivatives with phenyl groups (e.g., 1189105-81-4) are explored in antibiotic research, leveraging their planar aromatic systems for target binding .

Biological Activity

4-Chloro-3-isopropyl-2-methyl-7-(trifluoromethyl)quinoline is a synthetic organic compound belonging to the quinoline family. Its unique structure, characterized by a chloro group at the 4-position, an isopropyl group at the 3-position, a methyl group at the 2-position, and a trifluoromethyl group at the 7-position, contributes to its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C14H13ClF3N

- Molecular Weight : 287.71 g/mol

- Melting Point : Typically ranges between 69-71°C.

Biological Activities

Research indicates that 4-Chloro-3-isopropyl-2-methyl-7-(trifluoromethyl)quinoline exhibits several notable biological activities:

-

Antiviral Activity :

- Quinoline derivatives have been explored for their antiviral properties. Studies suggest that this compound may interact with viral proteins, potentially inhibiting their function and thereby reducing viral replication.

- For instance, compounds structurally related to quinolines have shown effectiveness against several viral strains, including those causing respiratory infections .

-

Anticancer Properties :

- Certain quinoline derivatives demonstrate the ability to inhibit cancer cell proliferation. Research has indicated that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies .

- A study highlighted that specific substitutions on quinolines can enhance their anticancer efficacy, suggesting that 4-Chloro-3-isopropyl-2-methyl-7-(trifluoromethyl)quinoline could be optimized for better activity .

-

Antimalarial Activity :

- The compound has been evaluated for its antiplasmodial activity against Plasmodium falciparum. In vitro studies indicate that it could exhibit significant activity against both chloroquine-sensitive and chloroquine-resistant strains, with IC50 values in the nanomolar range .

- Notably, modifications to the structure have been shown to enhance activity against resistant strains, indicating a potential pathway for developing effective antimalarial agents .

The biological activity of 4-Chloro-3-isopropyl-2-methyl-7-(trifluoromethyl)quinoline is likely influenced by its lipophilicity due to the trifluoromethyl group, which enhances cell membrane penetration. Interaction studies have focused on its binding affinity with biological targets such as enzymes and receptors, crucial for determining its mechanism of action.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other quinoline derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-6-methylquinoline | Chloro at 4-position, methyl at 6-position | Lacks trifluoromethyl group; different bioactivity |

| 2-Methylquinoline | Methyl at 2-position | Simpler structure; less steric hindrance |

| 6-(Trifluoromethyl)quinoline | Trifluoromethyl at 6-position | No other substituents; enhanced electron-withdrawing |

| 3-Isopropylquinoline | Isopropyl at 3-position | Lacks chloro and trifluoromethyl groups |

This table illustrates how the combination of functional groups in 4-Chloro-3-isopropyl-2-methyl-7-(trifluoromethyl)quinoline may enhance its biological activity compared to related compounds.

Case Studies and Research Findings

A number of studies have investigated the biological activities of this compound:

- Antiviral Studies : Research conducted on similar quinoline derivatives demonstrated significant antiviral effects against various viral strains. The findings suggest that structural modifications can lead to enhanced antiviral properties .

- Anticancer Research : Experimental data indicate that certain derivatives exhibit strong cytotoxic effects on cancer cell lines. The presence of specific functional groups correlates with increased efficacy in inhibiting tumor growth .

- Antimalarial Efficacy : In vitro assays have shown promising results for this compound against resistant malaria strains, with IC50 values indicating potent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.